1-Nonene

Catalog No.
S575452
CAS No.
124-11-8
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nonene

CAS Number

124-11-8

Product Name

1-Nonene

IUPAC Name

non-1-ene

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3

InChI Key

JRZJOMJEPLMPRA-UHFFFAOYSA-N

SMILES

CCCCCCCC=C

Solubility

8.87e-06 M
Insol in water, soluble in alcohol
0.00112 mg/mL at 25 °C
Practically insoluble to insoluble
Slightly Soluble (in ethanol)

Canonical SMILES

CCCCCCCC=C

Organic Synthesis and Polymerization

The presence of the double bond in 1-nonene makes it a valuable intermediate in organic synthesis. Researchers can utilize this double bond for various reactions, including:

  • Metathesis: This reaction involves the exchange of a group between two molecules. 1-nonene can participate in metathesis reactions, allowing for the formation of different alkenes with specific functionalities .
  • Hydrosilylation: This reaction adds a silicon-hydrogen (Si-H) bond across the double bond. 1-nonene can undergo hydrosilylation reactions, leading to the formation of various organosilicon compounds with potential applications in diverse fields .
  • Polymerization: 1-nonene can be polymerized, meaning several 1-nonene molecules can be linked together to form a polymer chain. Depending on the polymerization method used, different types of polymers with various properties can be obtained . These polymers can potentially be used in various applications, such as coatings, adhesives, and elastomers.

Material Science

The unique properties of 1-nonene, such as its hydrophobicity (water-repelling) and low viscosity (resistance to flow), make it a potential candidate for developing various materials:

  • Lubricants: 1-nonene can be modified to create lubricant additives that improve friction reduction and wear protection in different mechanical applications .
  • Surfactants: By introducing functional groups, 1-nonene can be transformed into surfactants, molecules that can lower the surface tension of liquids and aid in processes like emulsification and detergency .
  • Self-healing materials: Researchers are exploring the potential of 1-nonene derivatives in the development of self-healing materials that can repair themselves when damaged .

Fuel Research

Due to its hydrocarbon structure, 1-nonene has been investigated as a potential biofuel:

  • Biodiesel production: 1-nonene can be derived from renewable sources like vegetable oils through various processes. This bio-derived 1-nonene can then be blended with conventional diesel fuel to improve its combustion characteristics and potentially reduce emissions .

1-Nonene is a linear alpha-olefin characterized by the molecular formula C9H18C_9H_{18} and a molecular weight of 126.24 g/mol. This compound, with the CAS number 124-11-8, appears as a colorless liquid with a gasoline-like odor. It has a boiling point of 146 °C and a melting point of -81 °C, making it a volatile substance that is insoluble in water but soluble in organic solvents such as alcohol . The compound is flammable, producing irritating vapors that can affect the eyes and respiratory tract at high concentrations .

1-Nonene itself does not have a well-defined mechanism of action in biological systems. However, its derivatives, such as nonylphenol, can exhibit endocrine disrupting properties []. This is a complex area of research, and further investigation is needed to understand the specific mechanisms involved.

Typical of alkenes, including:

  • Hydrogenation: 1-Nonene can react with hydrogen to form nonane:
    C9H18+H2C9H20C_9H_{18}+H_2\rightarrow C_9H_{20}
  • Polymerization: In the presence of catalysts, it can undergo addition polymerization to form long-chain hydrocarbons .
  • Reactivity with Oxidizing Agents: The compound may react vigorously with strong oxidizing agents and can release hydrogen gas when reacting with reducing agents .

1-Nonene can be synthesized through several methods:

  • Cracking of Higher Alkanes: This method involves breaking down larger hydrocarbons into smaller ones, including 1-nonene.
  • Hydroformylation: The reaction of propylene with carbon monoxide and hydrogen in the presence of rhodium catalysts can yield 1-nonene .
  • Dehydrogenation of Nonane: This process involves the removal of hydrogen from nonane to form 1-nonene.

1-Nonene is primarily used in industrial applications:

  • Production of Surfactants: It serves as a precursor for nonylphenol, which is widely used in detergents and surfactants.
  • Lubricants: It is utilized in the formulation of synthetic lubricants due to its properties as an alpha-olefin .
  • Chemical Intermediates: It is involved in various chemical syntheses, including polymer production.

Interaction studies on 1-nonene primarily focus on its reactivity with other chemicals. It reacts exothermically with reducing agents and is known to polymerize under acidic conditions. Its interactions with biological systems require further investigation to understand potential toxicological impacts fully .

1-Nonene belongs to a class of compounds known as alkenes. Here are some similar compounds:

CompoundMolecular FormulaUnique Features
1-OcteneC8H16One less carbon; widely used in polymerization.
1-DeceneC10H20Longer chain; used in lubricants and surfactants.
1-HexeneC6H12Shorter chain; important for polyethylene production.
1-DodeceneC12H24Used in specialty chemicals and surfactants.

Uniqueness of 1-Nonene

1-Nonene is unique due to its position as a terminal alkene, allowing it to serve as an essential building block for various chemical processes, particularly in producing nonylphenol and other derivatives. Its specific properties distinguish it from its shorter and longer-chain counterparts, making it valuable in industrial applications where linear alpha olefins are preferred for their reactivity and stability .

Physical Description

1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced.
Liquid
Clear colourless liquid, Strong green aroma reminiscent of cucumbe

Color/Form

Colorless liquid

XLogP3

5.2

Boiling Point

297 °F at 760 mm Hg (USCG, 1999)
146.9 °C

Flash Point

78 °F (USCG, 1999)
78 °F; 26 °C (OPEN CUP)

Vapor Density

4.35 (Air= 1)

Density

0.733 at 68 °F (USCG, 1999)
0.7433
0.7310-0.7330

LogP

5.15 (LogP)
log Kow= 5.15
5.15

Odor

Strong, grassy, onion, rancid
Hydrocarbon odor; like gasoline

Melting Point

-115 °F (USCG, 1999)
-81.3 °C
-88°C

UNII

YPK83LUD6G

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 67 of 70 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10.86 mm Hg (USCG, 1999)
5.40 mmHg
5.40 mm Hg @ 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

124-11-8
31387-92-5
68526-55-6
68855-57-2

Wikipedia

1-nonene
Nonene

Biological Half Life

3.31 Days

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

From propylene

General Manufacturing Information

1-Nonene: ACTIVE

Analytic Laboratory Methods

DESCRIPTION OF A SIMPLE GAS CHROMATOGRAPHY TECHNIQUE FOR COMPOUND CLASS ANALYSIS OF JET ENGINE EXHAUST.

Dates

Modify: 2023-08-15

NFPA Hazard Rating Information for Common Chemicals". Archived from the original on 2015-02-17. Retrieved 2015-03-13.

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